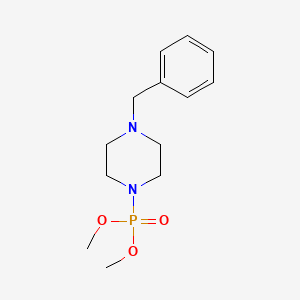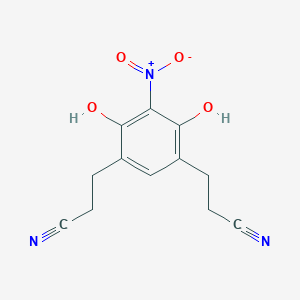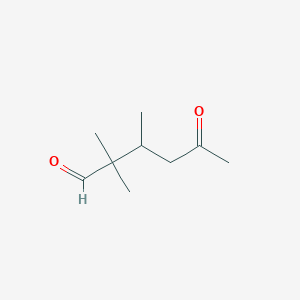![molecular formula C25H25O2P B14379143 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one CAS No. 89540-54-5](/img/structure/B14379143.png)
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-2-en-1-yl group, an oxy linkage, and a triphenyl-lambda~5~-phosphanylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the introduction of the but-2-en-1-yl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Aplicaciones Científicas De Investigación
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenyl-lambda~5~-phosphanylidene moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the but-2-en-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Prop-2-yn-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one: Similar structure but with a prop-2-yn-1-yl group instead of but-2-en-1-yl.
1-[(But-2-en-1-yl)oxy]-3-(triphenylphosphoranylidene)propan-2-one: Similar but lacks the lambda5 designation.
Uniqueness
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the but-2-en-1-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic and industrial applications.
Propiedades
Número CAS |
89540-54-5 |
|---|---|
Fórmula molecular |
C25H25O2P |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1-but-2-enoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C25H25O2P/c1-2-3-19-27-20-22(26)21-28(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h2-18,21H,19-20H2,1H3 |
Clave InChI |
PQWWBFHTGSHFIK-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
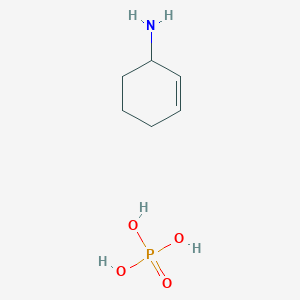
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)


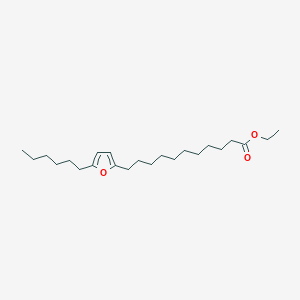
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
